Ketocillin (sodium)

Description

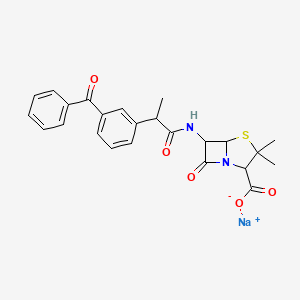

Ketocillin (sodium), a semi-synthetic penicillin derivative, is synthesized from the side-chain acid ketoprofen. Its molecular formula is C₂₄H₂₃N₂NaO₅S (molecular weight: 474.51 g/mol), and it is characterized by potent antibacterial and antifungal activities . Structurally, it belongs to the β-lactam antibiotic class, featuring a bicyclic core with a 3-benzoylphenyl propanamide substituent. Ketocillin sodium exhibits enhanced activity against Gram-positive cocci compared to ampicillin and is also used investigationally for systemic fungal infections, including candidiasis and blastomycosis .

Properties

Molecular Formula |

C24H23N2NaO5S |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

sodium;6-[2-(3-benzoylphenyl)propanoylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C24H24N2O5S.Na/c1-13(15-10-7-11-16(12-15)18(27)14-8-5-4-6-9-14)20(28)25-17-21(29)26-19(23(30)31)24(2,3)32-22(17)26;/h4-13,17,19,22H,1-3H3,(H,25,28)(H,30,31);/q;+1/p-1 |

InChI Key |

NZXCOWFCUGWKEB-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-(benzoyl) benzyl penicillin sodium involves several steps. The primary route includes the acylation of 6-aminopenicillanic acid (6-APA) with alpha-Methyl-3-(benzoyl) benzyl chloride under alkaline conditions. The reaction is typically carried out in an aqueous medium with a suitable base such as sodium hydroxide to facilitate the formation of the sodium salt of the penicillin derivative.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is usually obtained through crystallization and subsequent drying.

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium undergoes several types of chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of inactive penicilloic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Hydrolysis: Penicilloic acid.

Oxidation: Sulfoxides or sulfones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Methyl-3-(benzoyl) benzyl penicillin sodium has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.

Biology: Employed in studies investigating bacterial resistance mechanisms.

Medicine: Utilized in the development of new antibacterial agents and in pharmacokinetic studies.

Industry: Applied in the formulation of antibacterial products and in quality control processes.

Mechanism of Action

The mechanism of action of alpha-Methyl-3-(benzoyl) benzyl penicillin sodium involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stage of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Physicochemical Properties

- Melting Point : Solid at room temperature.

- Boiling Point : 757°C (at 760 mmHg).

- Solubility : Compatible with DMSO, PEG300, Tween 80, and physiological saline for injectable formulations .

Comparison with Similar Compounds

Antibacterial Penicillins

Ampicillin

- Activity : Broad-spectrum against Gram-positive and some Gram-negative bacteria.

MIC Comparison :

Organism Ketocillin MIC (µg/mL) Ampicillin MIC (µg/mL) Escherichia coli 0.5–2.0 4.0–8.0 Staphylococcus aureus 0.25–1.0 0.5–2.0 Ketocillin demonstrates superior potency against cocci due to its enhanced β-lactamase stability and membrane penetration .

Methicillin

- Target : Penicillin-binding proteins (PBPs) of methicillin-resistant Staphylococcus aureus (MRSA).

- Sodium Content : Methicillin contains 60–71 mg sodium per gram, similar to Ketocillin sodium, necessitating caution in sodium-restricted patients .

- Drug Interactions : Methicillin has 30 major interactions (e.g., with live vaccines), whereas Ketocillin’s interactions remain understudied .

Nafcillin

- Compatibility : Compatible with heparin sodium and dexamethasone, unlike Ketocillin, which requires specific solvent systems (e.g., DMSO:PEG300) .

Antifungal Agents

Amphotericin B (AMB)

- Mechanism : Binds ergosterol, disrupting fungal membranes.

- Efficacy: Condition Ketocillin Efficacy AMB Efficacy Free-floating C. albicans Moderate (MIC: 8 µg/mL) High (MIC: 0.5 µg/mL) Biofilm-embedded C.

Itraconazole

- Synergy : Ketocillin shows synergistic effects with gamma radiation (32 Gy reduces C. albicans survival by 90% vs. 60% for itraconazole) .

Key Research Findings

Antifungal Synergy with Gamma Radiation

- Combination Therapy: Ketocillin (8 µg/mL) + 32 Gy γ-radiation reduces C. albicans survival by 99% (vs. 70% for monotherapy) .

- Mechanism : Radiation disrupts DNA repair, while Ketocillin inhibits hyphal regeneration .

Host-Cell-Dependent Activity

- HSCO Cells : Enhance Ketocillin’s efficacy by inducing filamentation (target for Ketocillin).

- HECV Cells : Reduce efficacy by promoting yeast morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.